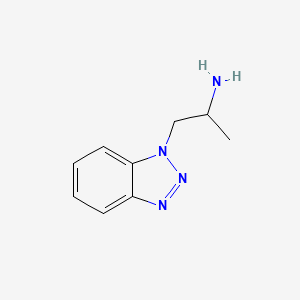
5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidina-2,4-diona" es un compuesto orgánico sintético que pertenece a la clase de las tiazolidindionas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de "5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidina-2,4-diona" típicamente involucra la condensación de un derivado de tiazolidina-2,4-diona con un aldehído que contiene furilo en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol, con una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de condensación.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría rutas sintéticas similares, pero a mayor escala. El proceso estaría optimizado para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción y los pasos de purificación, como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de furano, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden ocurrir en el doble enlace en la porción prop-2-enylidene, lo que resulta en la formación de derivados saturados.
Sustitución: El anillo de tiazolidina-2,4-diona puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones de carbonilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en condiciones básicas o ácidas.
Productos Principales
Los principales productos de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. La oxidación típicamente produce derivados hidroxilados o cetónicos, la reducción produce compuestos saturados y la sustitución puede producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su reactividad y su potencial como bloque de construcción para moléculas más complejas. Su estructura única permite diversas modificaciones químicas, convirtiéndolo en un intermedio valioso en la síntesis orgánica.
Biología
Biológicamente, los derivados de tiazolidindiona son conocidos por sus propiedades antiinflamatorias y antidiabéticas. Este compuesto puede investigarse para actividades similares, particularmente en la modulación de las vías metabólicas.
Medicina
En medicina, los compuestos de esta clase se exploran por sus posibles aplicaciones terapéuticas, incluyendo como agentes antidiabéticos. Pueden actuar sobre dianas moleculares específicas, como los receptores activados por proliferadores de peroxisomas (PPAR), que desempeñan un papel en el metabolismo de la glucosa y los lípidos.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de productos farmacéuticos o como precursor de otras moléculas biológicamente activas. Su síntesis y modificación se pueden escalar para la producción a gran escala.
Mecanismo De Acción
El mecanismo de acción de "5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidina-2,4-diona" probablemente implicaría la interacción con dianas moleculares específicas, como enzimas o receptores. Por ejemplo, si actúa como un agonista de PPAR, se uniría a estos receptores nucleares y modularía la expresión de genes involucrados en el metabolismo de la glucosa y los lípidos.
Comparación Con Compuestos Similares
Compuestos Similares
Rosiglitazona: Una tiazolidindiona conocida que se utiliza como agente antidiabético.
Pioglitazona: Otra tiazolidindiona con aplicaciones terapéuticas similares.
Ciglitazona: Un compuesto temprano de tiazolidindiona estudiado por sus actividades biológicas.
Singularidad
"5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidina-2,4-diona" es única debido a sus características estructurales específicas, como el grupo furilo y el enlace enylidene. Estas características pueden conferir una reactividad y una actividad biológica distintas en comparación con otras tiazolidindionas.
Propiedades
Fórmula molecular |
C10H7NO3S |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H7NO3S/c12-9-8(15-10(13)11-9)5-1-3-7-4-2-6-14-7/h1-6H,(H,11,12,13)/b3-1+,8-5- |
Clave InChI |
XKFYQGRJEQOFAV-ZWGQKFFPSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C=C\2/C(=O)NC(=O)S2 |
SMILES canónico |
C1=COC(=C1)C=CC=C2C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B12128729.png)
![2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B12128737.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B12128745.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128753.png)

![12-{[(2-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12128759.png)
![1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B12128761.png)
![2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B12128764.png)
![3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12128768.png)


![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12128782.png)
![4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12128811.png)
![Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro-](/img/structure/B12128818.png)
